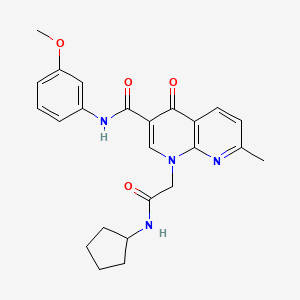
1-(2-(cyclopentylamino)-2-oxoethyl)-N-(3-methoxyphenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-(2-(cyclopentylamino)-2-oxoethyl)-N-(3-methoxyphenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide" is a derivative of the 1,8-naphthyridine class, which is known for its diverse biological activities. This particular molecule is structurally related to various carboxamide derivatives of benzo[b][1,6]naphthyridines and 1,8-naphthyridines that have been synthesized and evaluated for their cytotoxic and antibacterial properties, as well as anti-inflammatory and antiaggressive activities .
Synthesis Analysis
The synthesis of related 1,8-naphthyridine derivatives typically involves the reaction of quinoline diones with primary amines to yield a series of carboxylic acids, which are then converted into carboxamides . These reactions have been extended to include a broad range of substituents, allowing for the generation of compounds with diverse biological activities . The synthesis process is crucial as it impacts the yield, purity, and pharmacological properties of the final compounds.
Molecular Structure Analysis
The molecular structure of 1,8-naphthyridine derivatives is characterized by the presence of a naphthyridine core, which is a bicyclic system containing two nitrogen atoms at the 1 and 8 positions. Substituents at various positions on the naphthyridine ring influence the compound's interaction with biological targets and, consequently, its biological activity . For instance, the introduction of a cyclopentylamino group at the 2-position and a methoxyphenyl group at the N-position could potentially enhance the compound's cytotoxic activity .
Chemical Reactions Analysis
The chemical reactivity of 1,8-naphthyridine derivatives is influenced by the electron-withdrawing or electron-donating nature of the substituents attached to the naphthyridine core. These substituents can affect the compound's ability to form bonds with biological targets, such as enzymes or receptors, which is essential for its biological activity . The carboxamide group, in particular, is a common moiety in drug design due to its bioisosteric properties and its role in hydrogen bonding.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,8-naphthyridine derivatives, such as solubility, stability, and lipophilicity, are critical for their pharmacokinetic and pharmacodynamic profiles. These properties determine the compound's absorption, distribution, metabolism, and excretion (ADME) characteristics, which are essential for its efficacy and safety as a drug candidate . For example, the solubility of the compound can be enhanced by the introduction of polar substituents, which can improve its bioavailability .
Wissenschaftliche Forschungsanwendungen
Synthesis and Cytotoxic Activity
Researchers have explored the synthesis and evaluation of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, a class to which the specified compound closely relates. These studies have highlighted the compounds' potent cytotoxicity against cancer cell lines, including murine P388 leukemia and Lewis lung carcinoma (LLTC), with some derivatives showing IC50 values less than 10 nM. The synthesis process involves extending previous reactions leading to 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids to encompass a broad range of 2-substituents. Notably, the cytotoxic activity of these compounds has been retained or even enhanced with diverse 2-substituents, demonstrating their potential as antitumor agents (Deady et al., 2005).
Novel Heterocyclic Systems
Another aspect of research on related compounds involves the creation of novel annulated products from aminonaphthyridinones. For instance, aminonaphthyridinone derivatives have been transformed into new heterocyclic systems, such as pyrido[3,2-c]pyrrolo[2,3-e]azocin-7(6H)-one, via reactions involving Hofmann rearrangement and subsequent synthetic steps. These novel systems exhibit characteristic reactivity patterns and contribute to the diversification of heterocyclic compounds available for further pharmacological evaluation (Deady & Devine, 2006).
Anti-inflammatory Activity
Furthermore, a derivative closely related to the specified compound, namely a naphthyridine derivative possessing both anticancer and anti-inflammatory potentials, has been studied for its ability to modulate pro-inflammatory cytokines, chemokines, and NO production by lipopolysaccharide (LPS)-treated dendritic cells. This derivative showed potent inhibition of inflammatory markers in vitro and significantly downregulated the secretion of TNF-α, IL-1-β, and IL-6, suggesting its dual therapeutic potential as both an anticancer and an anti-inflammatory agent (Madaan et al., 2013).
Eigenschaften
IUPAC Name |
1-[2-(cyclopentylamino)-2-oxoethyl]-N-(3-methoxyphenyl)-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4/c1-15-10-11-19-22(30)20(24(31)27-17-8-5-9-18(12-17)32-2)13-28(23(19)25-15)14-21(29)26-16-6-3-4-7-16/h5,8-13,16H,3-4,6-7,14H2,1-2H3,(H,26,29)(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCNPCLEBCKBOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3CCCC3)C(=O)NC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(cyclopentylamino)-2-oxoethyl)-N-(3-methoxyphenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

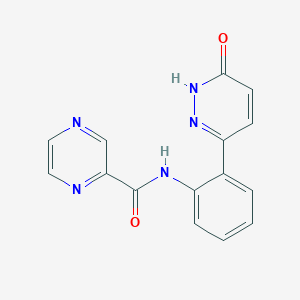
![3-[(4-Methylphenyl)methyl]-7-(naphthalen-1-ylmethylsulfanyl)triazolo[4,5-d]pyrimidine](/img/structure/B2511199.png)


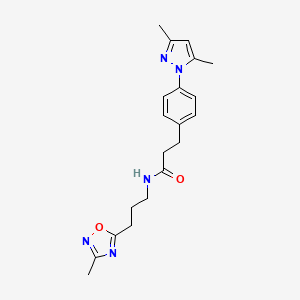
![N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2511206.png)
![2-bromo-N-[(1-hydroxycyclopentyl)methyl]benzamide](/img/structure/B2511207.png)
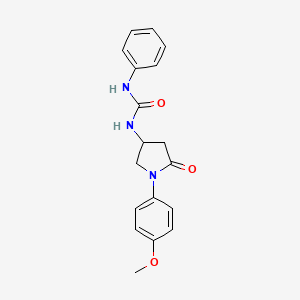
![N-(2,5-dimethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2511213.png)
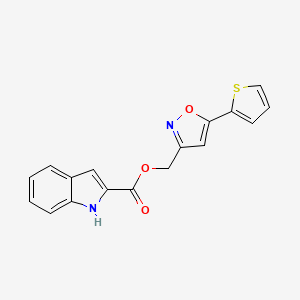
![6-(9H-Fluoren-9-ylmethoxycarbonyl)-5,7-dihydropyrrolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2511215.png)
![1-Ethynyl-3-fluorosulfonyloxy-5-[[4-(trifluoromethyl)phenyl]carbamoyl]benzene](/img/structure/B2511217.png)

![2-Ethyl-5-((4-methoxyphenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2511220.png)